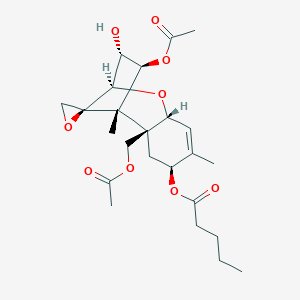

8-Pentanoylneosolaniol

Description

Properties

IUPAC Name |

[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O9/c1-6-7-8-18(27)32-16-10-23(11-29-14(3)25)17(9-13(16)2)33-21-19(28)20(31-15(4)26)22(23,5)24(21)12-30-24/h9,16-17,19-21,28H,6-8,10-12H2,1-5H3/t16-,17+,19+,20+,21+,22+,23+,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHICULSTMOREA-GOLADLMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CC2(C(C=C1C)OC3C(C(C2(C34CO4)C)OC(=O)C)O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1C[C@]2([C@@H](C=C1C)O[C@@H]3[C@@H]([C@H]([C@]2(C34CO4)C)OC(=O)C)O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921944 | |

| Record name | 4,15-Bis(acetyloxy)-3-hydroxy-12,13-epoxytrichothec-9-en-8-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116163-74-7 | |

| Record name | 8-Pentanoylneosolaniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116163747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,15-Bis(acetyloxy)-3-hydroxy-12,13-epoxytrichothec-9-en-8-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Pentanoylneosolaniol involves multiple steps, starting from simpler trichothecene precursors. The key steps include the introduction of the pentanoyl group at the 8th position of the neosolaniol molecule. This is typically achieved through esterification reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for stringent control over reaction conditions. advancements in biotechnological methods and the use of engineered microbial systems have shown promise in producing such complex molecules more efficiently .

Chemical Reactions Analysis

Types of Reactions: 8-Pentanoylneosolaniol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can modify the epoxide ring, leading to different structural isomers.

Substitution: Substitution reactions, particularly at the hydroxyl and acetyl groups, can yield a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

Scientific Research Applications

8-Pentanoylneosolaniol has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of trichothecenes and their derivatives.

Biology: Research focuses on its effects on cellular processes and its potential as a biological marker.

Medicine: Studies are exploring its potential therapeutic applications and its role in disease mechanisms.

Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 8-Pentanoylneosolaniol involves its interaction with cellular components, particularly proteins and enzymes. It exerts its effects by binding to specific molecular targets, leading to the inhibition of protein synthesis and disruption of cellular processes. The pathways involved include the inhibition of ribosomal function and interference with signal transduction mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 8-pentanoylneosolaniol with structurally related trichothecenes and other prenol lipids:

Key Observations:

- Structural Differentiation: Unlike neosolaniol (C-8 acetyl) and T-2 toxin (C-8 isovaleryl), this compound features a longer pentanoyl chain at C-6. This may influence membrane permeability and bioavailability .

- Biological Role: While most trichothecenes (e.g., T-2 toxin) are primarily toxic to animals, this compound is implicated in plant stress adaptation, a niche function among trichothecenes .

- Classification Overlap: Though categorized as a prenol lipid in metabolomic studies , its trichothecene backbone aligns it with mycotoxins, emphasizing dual roles in stress response and toxicity .

Metabolic and Toxicological Profiles

- Its detection in stressed plants hints at ecological roles beyond pathogenicity .

- T-2 Toxin: Highly toxic to mammals (LD₅₀: 1–5 mg/kg in mice), causing alimentary toxic aleukia.

- Medicagenic Acid: A non-toxic triterpenoid involved in plant-microbe interactions, contrasting with this compound’s fungal origin and stress-related dynamics .

Biological Activity

8-Pentanoylneosolaniol is a compound belonging to the class of prenol lipids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Classification

This compound is derived from the neosolaniol family of compounds, characterized by a specific structural configuration that contributes to its biological effects. The compound's structure can be represented as follows:

This configuration is crucial for its interaction with biological systems.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including Huh-7 hepatocellular carcinoma cells. The mechanism involves cell cycle arrest and the activation of apoptotic pathways, leading to reduced cell viability and proliferation.

- Case Study : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in Huh-7 cells, with an IC50 value indicating effective cytotoxicity at low concentrations .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

- Findings : Research showed that this compound inhibited the growth of several bacterial strains, suggesting its potential as a natural antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in tumor cells.

- Cell Cycle Arrest : It causes G1/S phase arrest in cancer cells, preventing further proliferation.

- Membrane Disruption : In microbial cells, it alters membrane integrity, leading to cell lysis.

Comparative Analysis with Related Compounds

| Compound | Antitumor Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Apoptosis induction, membrane disruption |

| 8-n-Butyrylneosolaniol | Moderate | High | Apoptosis induction |

| Neosolaniol | Low | Moderate | Membrane disruption |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.